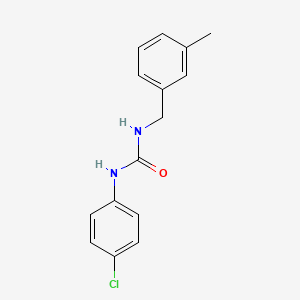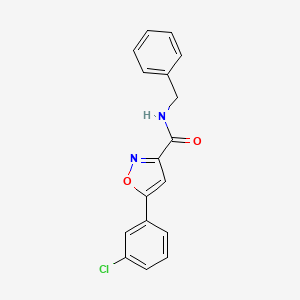![molecular formula C15H12N2O B4462319 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-80-8](/img/structure/B4462319.png)
7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
説明
7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as MPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPP is a pyrido[1,2-a]pyrimidine derivative that exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been suggested that 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The antiviral activity of 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is thought to be due to its ability to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects
7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Furthermore, 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the replication of the hepatitis C virus.
実験室実験の利点と制限
One of the advantages of 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is its broad-spectrum anticancer activity. It has been shown to be effective against a range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. One area of research could focus on improving the solubility of 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in aqueous solutions, which could enhance its efficacy as an anticancer drug. Another area of research could focus on the development of 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with improved pharmacokinetic properties. Furthermore, the mechanism of action of 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one could be further elucidated to better understand its anticancer, anti-inflammatory, and antiviral activities.
科学的研究の応用
7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 7-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has been shown to exhibit antiviral activity against the hepatitis C virus.
特性
IUPAC Name |
7-methyl-2-phenylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-14-16-13(9-15(18)17(14)10-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJJRVMNUNCIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232079 | |
| Record name | 7-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87591-80-8 | |
| Record name | 7-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87591-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701232079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(ethylsulfonyl)-N-[(2-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B4462238.png)
![[3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B4462240.png)
![N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4462246.png)
![4-[ethyl(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4462261.png)
![3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4462262.png)
![1-(ethylsulfonyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide](/img/structure/B4462274.png)
![N-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4462288.png)

![N~2~-(3-methylphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4462296.png)
![4-methyl-2-(1-pyrrolidinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4462302.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]nicotinamide](/img/structure/B4462316.png)
![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B4462324.png)
![4-[(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4462325.png)